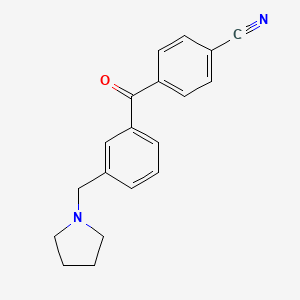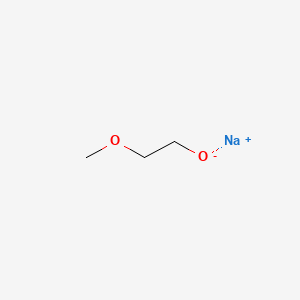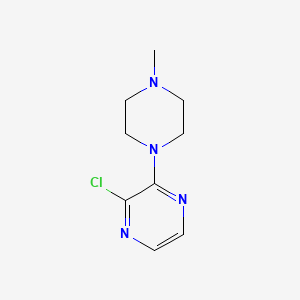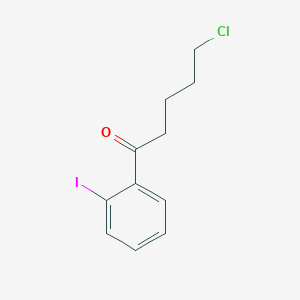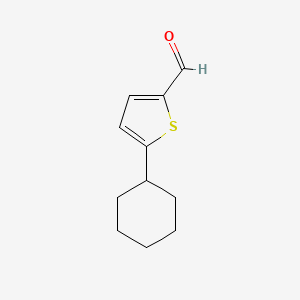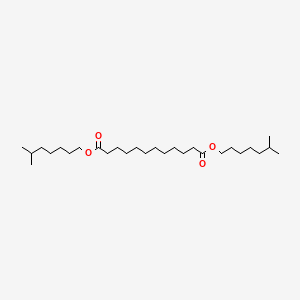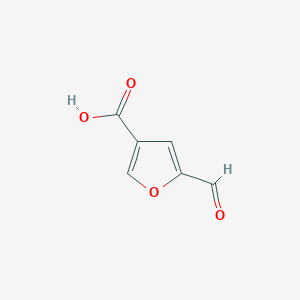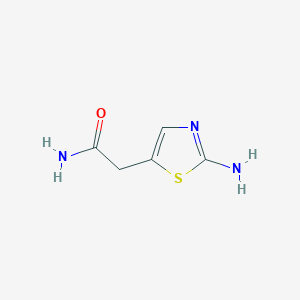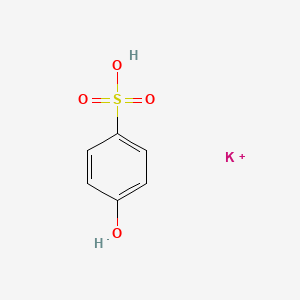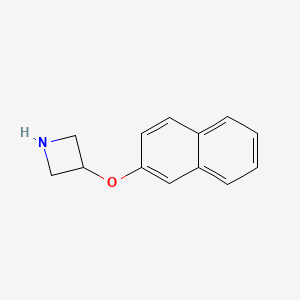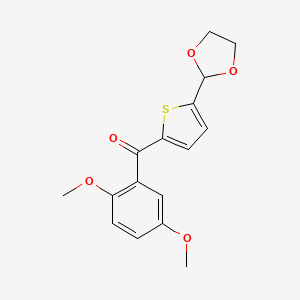
2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,5-DiMeO-5-thiophene-1,3-dioxolane, is an organic compound that has been the subject of increasing scientific research in recent years. This compound has been studied for its potential applications in a wide range of fields, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on thiophene derivatives emphasizes their significance in synthesizing complex molecules and materials. For example, reactions of thiophene compounds with metal ions have been explored, showcasing their potential as ligands in coordination chemistry, which could be relevant for catalysis or materials science applications (Salameh & Tayim, 1983). Additionally, the development of asymmetric conjugated donor molecules for organic solar cells highlights the role of thiophene derivatives in enhancing photovoltaic performances, suggesting potential applications in renewable energy technologies (Abdullah et al., 2023).
Materials Science and Photoluminescence
Thiophene derivatives have been utilized in the creation of luminescent materials, as seen in studies on supramolecular assemblies. These compounds exhibit strong photoluminescence, indicating their potential for use in optoelectronic devices or as fluorescent markers (Osterod et al., 2001).
Pharmaceutical and Biomedical Applications
Some thiophene derivatives have been investigated for their antimicrobial properties and potential in drug development, underscoring the pharmaceutical applications of these compounds. For instance, synthesis and antimicrobial evaluation of thiophene-containing compounds reveal their bioactivity, opening avenues for developing new antimicrobial agents (Talupur et al., 2021).
Electrochemistry and Electrochromic Properties
Thiophene-based compounds have been explored for their electrochemical and electrochromic properties, suggesting applications in electrochromic devices and sensors. The synthesis and characterization of fluorescent thiophene polymers demonstrate their potential in creating visually responsive materials, which could be useful in display technologies or sensing applications (Coelho et al., 2015).
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-10-3-4-12(19-2)11(9-10)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKYNQHWOZMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641975 | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-04-9 | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



